3,4-dimethyl isoquinoline-3,4-dicarboxylate
Description
Properties
CAS No. |
1238846-45-1 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
dimethyl isoquinoline-3,4-dicarboxylate |
InChI |
InChI=1S/C13H11NO4/c1-17-12(15)10-9-6-4-3-5-8(9)7-14-11(10)13(16)18-2/h3-7H,1-2H3 |
InChI Key |
LTJGFMPZFIXWNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl isoquinoline-3,4-dicarboxylate can be achieved through several methods. One common approach involves the reaction of isoquinoline with dimethyl acetylenedicarboxylate under specific conditions . This reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl isoquinoline-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit unique biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
3,4-Dimethyl isoquinoline derivatives have been studied for their pharmacological properties. Several isoquinoline compounds exhibit activity as:
- Analgesics : Some isoquinoline derivatives act as agonists of the kappa-opioid receptor, which can be beneficial in pain management .
- CNS Disorders : Compounds related to isoquinoline structures have shown promise in treating central nervous system disorders, including cognitive dysfunction and Parkinson's disease .
- Cancer Treatment : Isoquinoline compounds have been identified as estrogen receptor antagonists, which may aid in the treatment of estrogen-related diseases such as breast cancer .
Synthetic Methodologies
The synthesis of 3,4-dimethyl isoquinoline-3,4-dicarboxylate can be approached through various chemical reactions:
- Three-Component Reactions : A notable method involves the reaction between isoquinoline, dimethyl acetylenedicarboxylate, and indole. This reaction has been studied for its kinetics and mechanisms using UV spectrophotometry . The findings indicate that solvent effects and temperature significantly influence the reaction rate.
- Improved Synthesis Techniques : Recent advancements have focused on optimizing synthetic routes to enhance yield and purity. For example, a method involving potassium ethyl malonate has demonstrated a yield of up to 94.2% with a purity of 98.7% . Such improvements are critical for industrial applications where high-quality compounds are required.
Industrial Applications
The unique properties of this compound make it suitable for various industrial applications:
- Agrochemicals : Many derivatives of isoquinolines are utilized in the development of agrochemicals due to their biological activity against pests and pathogens .
- Dyes and Colorants : Isoquinoline derivatives are also employed in the manufacturing of dyes and food colorants, contributing to their commercial value .
- OLEDs and Chemo-sensors : The compound's potential as a ligand in organic light-emitting diodes (OLEDs) and as a selective chemo-sensor for metal ions has been explored due to its electronic properties .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of 3,4-dimethyl isoquinoline derivatives in specific applications:
Mechanism of Action
The mechanism of action of 3,4-dimethyl isoquinoline-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2-tert-Butyl 4-Methyl 3,4-Dihydroisoquinoline-2,4(1H)-dicarboxylate
This derivative features a partially saturated isoquinoline core (3,4-dihydro) and bulkier tert-butyl and methyl ester groups. Its molecular weight (291.3 g/mol) is higher than the unsaturated target compound, and the tert-butyl group may confer steric hindrance in reactions .
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline
The absence of ester groups limits its utility in carboxylate-based reactions but highlights structural diversity in pharmacological applications .
Pyridine-Based Dicarboxylates
Dimethyl 3,4-Pyridinedicarboxylate
Replacing the fused benzene ring of isoquinoline with a single pyridine ring simplifies the structure. The molecular formula (C₉H₉NO₄) and weight (195.17 g/mol) are lower, and the absence of fused aromaticity reduces π-π stacking interactions, affecting solid-state packing and solubility .
Diethyl 2,3-Quinolinedicarboxylate
A quinoline derivative with ethyl esters, this compound shares a fused benzene-pyridine core but differs in substitution positions. Ethyl esters increase hydrophobicity compared to methyl esters, influencing pharmacokinetic properties .
Heterocyclic Dicarboxylates with Non-Aromatic Cores
Pyrrole-3,4-dicarboxylates (e.g., Di-t-butyl 2-(cyclohexylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate)
These derivatives feature a non-aromatic, partially saturated pyrrole ring. Substituents like cyclohexylimino and phenyl groups introduce steric and electronic effects, as evidenced by melting points (57–109°C) and yields (82–95%). The lack of aromaticity in the core reduces conjugation, impacting UV absorption and reactivity .
Thiophene-3,4-dicarboxylates (e.g., Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate)
Bromine substituents at the 2- and 5-positions enhance electrophilicity, facilitating cross-coupling reactions. The thiophene core’s sulfur atom contributes to distinct electronic properties compared to nitrogen-containing heterocycles .
Furan and Oxazole Derivatives
3,4-Dimethyl Furan-3,4-dicarboxylate
This furan-based analogue lacks nitrogen but retains ester groups. The furan oxygen atom increases polarity, affecting solubility (melting point: 46–49°C). Its reactivity differs due to the electron-rich oxygen heterocycle .
3,4-Dimethyl 1,2-Oxazole-3,4-dicarboxylate
This structural feature may improve binding affinity in biological targets but reduces thermal stability compared to isoquinoline derivatives .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 3,4-Dimethyl isoquinoline-3,4-dicarboxylate | Isoquinoline | 3,4-dimethyl ester | C₁₄H₁₃NO₄ | 265.26 | N/A | N/A |
| 2-tert-Butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate | 3,4-Dihydroisoquinoline | 2-tert-butyl, 4-methyl ester | C₁₆H₂₁NO₄ | 291.34 | N/A | N/A |
| Dimethyl 3,4-pyridinedicarboxylate | Pyridine | 3,4-dimethyl ester | C₉H₉NO₄ | 195.17 | N/A | N/A |
| Di-t-butyl pyrrole-3,4-dicarboxylate | Pyrrole | 2-cyclohexylimino, di-t-butyl ester | C₂₀H₂₈N₂O₄ | 360.45 | 57–59 | 85 |
| Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate | Thiophene | 2,5-dibromo, 3,4-dimethyl ester | C₈H₆Br₂O₄S | 401.01 | N/A | N/A |
Biological Activity
3,4-Dimethyl isoquinoline-3,4-dicarboxylate is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex isoquinoline structure with two carboxylate groups at the 3 and 4 positions. This configuration allows for various interactions with biological targets, influencing its activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes.
- Cell Signaling Influence : Alters gene expression related to cell growth and apoptosis.
The biological effects of this compound are mediated through multiple pathways:
- Enzyme Interaction : The compound binds to active sites of enzymes, modulating their activity.
- Gene Regulation : It interacts with transcription factors, affecting gene transcription.
- Metabolic Pathway Alteration : Influences metabolic enzymes leading to changes in energy production.
Anticancer Studies
A study highlighted the antiproliferative effects of isoquinoline derivatives on various cancer cell lines. Among these derivatives, this compound demonstrated significant activity against leukemia and colon cancer cells. The selectivity index indicated a higher toxicity towards cancer cells compared to normal cells .
Enzyme Inhibition
Research has shown that this compound inhibits leucine aminopeptidase (LAP), a key enzyme in protein metabolism. Molecular docking studies revealed strong binding affinity, suggesting its potential as a therapeutic agent for conditions requiring LAP modulation .
Toxicological Profile
Toxicity assessments indicate that at lower concentrations, the compound exhibits beneficial effects without significant adverse effects on mammalian cells. However, higher doses may lead to cellular damage and oxidative stress .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound significantly reduced the viability of camptothecin-resistant CEM/C2 leukemia cells. The mechanism involved apoptosis induction through upregulation of pro-apoptotic genes .
Case Study 2: Enzyme Modulation
A study on enzyme kinetics revealed that this compound effectively inhibits LAP with an IC50 value indicating strong potency. This suggests its potential use in developing inhibitors for therapeutic applications targeting metabolic disorders .
Q & A
What are the standard synthetic routes for preparing 3,4-dimethyl isoquinoline-3,4-dicarboxylate in laboratory settings?
Level : Basic
Answer :
The compound is typically synthesized via cycloaddition reactions or cascade processes. For example, mesoionic oxazolium intermediates can react with acetylenic dipolarophiles (e.g., dimethyl acetylenedicarboxylate) under controlled conditions to yield pyrrole derivatives, as demonstrated in cycloaddition protocols . Advanced methods involve hydrolysis/cycloaddition/elimination cascades, where intermediates like dihydroquinoline derivatives are formed and further functionalized . Solvent choice (e.g., dimethylformamide) and stoichiometric control are critical for optimizing purity and yield.
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Level : Basic
Answer :
- X-ray crystallography : Provides precise structural elucidation, including bond lengths, angles, and packing interactions. Monoclinic crystal systems (e.g., space group P21/c) are commonly observed, with unit cell parameters such as a = 14.3733 Å, b = 16.1159 Å, and β = 95.007° .
- NMR spectroscopy : H and C NMR resolve ester groups and aromatic protons, though coupling patterns may require high-field instruments to address signal overlap .
- UV-Vis spectroscopy : Identifies π→π* transitions in the isoquinoline core, with absorbance peaks typically between 250–300 nm .
How can researchers optimize the reaction yield when synthesizing this compound via cycloaddition reactions?
Level : Advanced
Answer :
- Catalyst selection : Use silver carbonate or transition-metal catalysts to enhance nitrile oxide generation and regioselectivity .
- Temperature control : Maintain reaction temperatures between 60–80°C to balance reaction rate and side-product formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve dipole interactions in cycloaddition steps .
- In situ monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction time dynamically .
What are the critical safety considerations when handling this compound in laboratory environments?
Level : Basic
Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts .
- Waste disposal : Neutralize acidic/basic residues before disposal, and segregate halogenated waste if brominated analogs are synthesized .
How do computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?
Level : Advanced
Answer :
Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO), elucidating electron-rich regions prone to electrophilic attack. For example, the ester carbonyl groups exhibit high electrophilicity, making them reactive sites for nucleophilic substitution or reduction . DFT also models transition states in cycloaddition pathways, helping rationalize regioselectivity and reaction barriers .
What are the common challenges in interpreting NMR data for this compound, and how can they be addressed?
Level : Advanced
Answer :
- Signal overlap : Aromatic protons in the isoquinoline core may produce complex splitting patterns. Use 2D NMR (e.g., COSY, HSQC) to resolve coupling networks .
- Solvent effects : Deuterated DMSO or CDCl can shift ester methyl signals; compare with calculated chemical shifts from DFT for validation .
- Dynamic effects : Rotameric equilibria of ester groups may broaden signals. Acquire spectra at higher temperatures (e.g., 50°C) to sharpen peaks .
How can the ester groups of this compound be selectively reduced, and what reagents are most effective?
Level : Advanced
Answer :
- LiAlH : Reduces esters to primary alcohols but may over-reduce aromatic systems if not carefully controlled .
- NaBH with additives : Selective reduction is achievable using NaBH/CeCl (Luche conditions) to target ester groups without affecting the heterocyclic core .
- Catalytic hydrogenation : Pd/C or Raney Ni under H pressure can reduce esters to alcohols, though substrate solubility in ethanol/THF is critical .
What role does this compound play in medicinal chemistry research?
Level : Advanced
Answer :
The compound serves as a precursor for bioactive dihydroquinoline and tetrahydroisoquinoline derivatives, which are scaffolds in kinase inhibitors and antimicrobial agents . Functionalization at the 2- and 5-positions (e.g., iodination or aminolysis) enhances binding affinity to biological targets, as shown in structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
